molecular formula C19H20N2O4S2 B3204977 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide CAS No. 1040638-75-2

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide

Cat. No.: B3204977
CAS No.: 1040638-75-2
M. Wt: 404.5 g/mol
InChI Key: JSBJUUCRVVFQFU-UHFFFAOYSA-N
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Description

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide is a synthetic compound that combines a thiazole ring, a benzodioxole moiety, and an amide linkage

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More detailed studies are required to elucidate the precise mechanisms involved.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Given the structural features of the compound, it could potentially interfere with pathways involving benzo[d][1,3]dioxol-5-yl moieties . .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unclear. Similar compounds have been shown to have various effects, such as inducing apoptosis and causing cell cycle arrest

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets . More research is needed to understand how these factors affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide typically involves multiple steps:

  • Formation of Thiazole Ring: : Begins with the cyclization of α-haloketones with thiourea under mildly acidic conditions to form the thiazole ring.

  • Introduction of Benzo[d][1,3]dioxol-5-yl Group: : The benzo[d][1,3]dioxol-5-yl moiety is introduced through a nucleophilic aromatic substitution reaction.

  • Formation of Amide Bond: : Finally, the amide bond is formed by coupling the intermediate with N-cyclopentylacetyl chloride using a base like triethylamine.

Industrial Production Methods

The industrial production may vary slightly but generally follows the same multi-step approach, optimized for larger scales:

  • Bulk Synthesis of Intermediates: : Intermediate compounds are prepared in bulk to streamline the process.

  • Optimization of Reaction Conditions: : Use of automated reactors and continuous flow processes to enhance yield and reduce impurities.

  • Purification: : High-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions:

  • Oxidation: : Reacts with oxidizing agents, potentially converting the thioether to sulfoxides or sulfones.

  • Reduction: : Thiazole ring may be reduced under specific conditions, altering its electronic properties.

  • Substitution: : The benzo[d][1,3]dioxol-5-yl group can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogens (chlorine, bromine), acids (sulfuric acid, nitric acid).

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Partially or fully reduced thiazole derivatives.

  • Substitution: : Halogenated or nitrated benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules, useful in developing new materials with specific properties.

Biology and Medicine

Due to its structural complexity, this compound has been investigated for its potential in drug discovery, particularly in targeting specific enzymes and receptors. It’s studied for its antimicrobial and anticancer activities.

Industry

In the materials science field, it’s used to develop polymers and other advanced materials, enhancing their properties like thermal stability and mechanical strength.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)thiazoles: : Share the benzo[d][1,3]dioxol moiety and thiazole ring.

  • N-cyclopentylacetamides: : Similar amide linkage but different aryl substituents.

Uniqueness

Compared to these, 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide combines multiple functional groups in a single molecule, offering diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c22-15(12-5-6-16-17(7-12)25-11-24-16)10-27-19-21-14(9-26-19)8-18(23)20-13-3-1-2-4-13/h5-7,9,13H,1-4,8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBJUUCRVVFQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-cyclopentylacetamide

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